2-(4-Hydroxyphenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is a compound of significant interest in various scientific fields. It is known for its role as an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . This compound is characterized by its unique structure, which includes a hydroxyphenoxy group attached to a methylpropanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid typically involves the hydroxylation of 2-phenoxypropionic acid at the C-4 position. This can be achieved through chemical methods or biosynthesis using microorganisms with hydroxylase activity . One common chemical method involves the use of supported copper chloride catalysts under micro-pressure conditions at temperatures between 150°C and 160°C .
Industrial Production Methods
In industrial settings, the production of this compound often employs biosynthetic routes due to their higher selectivity, mild reaction conditions, and environmentally friendly processes. For instance, the fungus Beauveria bassiana has been used to produce this compound through static cultivation and the addition of reactive oxygen species .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone-type compounds.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of carboxylic acids.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone-type compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Hydroxyphenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the biosynthesis of herbicides, it acts as an intermediate that undergoes hydroxylation by microbial enzymes . The hydroxylation process is facilitated by hydroxylases, which introduce a hydroxyl group into the substrate, leading to the formation of the desired product.
Comparison with Similar Compounds
2-(4-Hydroxyphenoxy)-2-methylpropanoic acid can be compared with other similar compounds such as:
2-Phenoxypropionic acid: The precursor in the biosynthesis of this compound.
4-Hydroxyphenoxyacetic acid: Another compound with a hydroxyphenoxy group but a different backbone structure.
The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of herbicides, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(4-hydroxyphenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMPYSRJBOXBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217960 | |
Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-64-0 | |
Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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